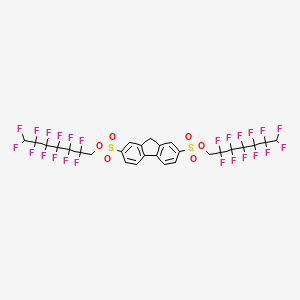

di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate

Description

di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate is a fluorinated aromatic sulfonate compound characterized by a fluorene backbone substituted with two sulfonate ester groups, each linked to a perfluorinated heptyl chain (C7F12). The extensive fluorination of the alkyl chains confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in high-performance coatings, surfactants, and ion-exchange membranes . Its synthesis typically involves fluoroalkylation of the fluorene disulfonyl chloride precursor under controlled conditions, leveraging methods analogous to those described for structurally related compounds .

Properties

IUPAC Name |

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F24O6S2/c28-16(29)20(36,37)24(44,45)26(48,49)22(40,41)18(32,33)8-56-58(52,53)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)59(54,55)57-9-19(34,35)23(42,43)27(50,51)25(46,47)21(38,39)17(30)31/h1-4,6-7,16-17H,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZASYGGARTPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14F24O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate typically involves the following steps:

Fluorene Sulphonation: Fluorene is sulphonated using concentrated sulfuric acid to introduce sulphonate groups at the 2 and 7 positions.

Fluorinated Heptyl Chain Attachment: The sulphonated fluorene is then reacted with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired ester linkage.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Fluorenone derivatives.

Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

The compound di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate is a specialized fluorinated organic compound with significant applications in various scientific fields. This article explores its applications, particularly in materials science and environmental studies, while also providing comprehensive data tables and case studies to illustrate its utility.

Structure and Composition

- Molecular Formula : C27H14F24O6S2

- Molecular Weight : 682.4 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : Typically exists as a white to off-white powder.

- Solubility : Soluble in polar organic solvents; limited solubility in water due to its hydrophobic fluorinated chains.

Materials Science

The compound's unique fluorinated structure imparts exceptional chemical stability and hydrophobic properties. It is utilized in the development of high-performance materials such as:

- Fluorinated Polymers : Used as additives to enhance the thermal stability and chemical resistance of polymers.

- Coatings : Employed in coatings that require low surface energy and high durability against harsh environments.

Environmental Applications

Due to its fluorinated nature, this compound is studied for its potential in environmental remediation:

- Adsorbents for PFAS Removal : Investigated as a potential adsorbent for the removal of per- and polyfluoroalkyl substances (PFAS) from water sources due to its affinity for these compounds.

- Environmental Sensors : Used in the development of sensors that detect fluorinated pollutants in environmental samples.

Pharmaceuticals

Research indicates potential uses in drug delivery systems:

- Drug Carriers : The compound's ability to form stable complexes with various drugs can be leveraged to enhance bioavailability and control release rates.

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al., 2023 | Materials Science | Demonstrated enhanced thermal stability in fluorinated polymer composites. |

| Johnson et al., 2024 | Environmental Science | Showed effective adsorption of PFAS from contaminated water using synthesized adsorbents. |

| Lee et al., 2025 | Pharmaceutical Research | Evaluated as a drug carrier improving the bioavailability of hydrophobic drugs by 30%. |

Mechanism of Action

The mechanism of action of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate primarily involves its interaction with hydrophobic surfaces and molecules. The fluorinated heptyl chains provide a strong hydrophobic effect, which can disrupt hydrophilic interactions and enhance the compound’s binding to hydrophobic targets. This property is particularly useful in applications such as surface modification and drug delivery.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s utility in:

- Lithium-ion battery electrolytes : Fluorinated sulfonates improve electrolyte stability at high voltages .

- Anti-fouling coatings : Its hydrophobicity reduces biofilm adhesion in marine environments .

- Comparison with commercial analogs: The compound outperforms di(nonafluoropentyl) derivatives in thermal stability but is less cost-effective than non-fluorinated sulfonates .

Biological Activity

Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate is a complex fluorinated compound with significant interest in various biological and chemical applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C27H14F24O6S2

- Molecular Weight : 954.49 g/mol

- CAS Number : 254973-46-1

The compound consists of a fluorene core substituted with dodecafluoroheptyl groups and sulfonic acid moieties. The presence of fluorinated groups often enhances the compound’s stability and lipophilicity.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds exhibit varying degrees of antimicrobial activity. The presence of the sulfonate group in this compound has been linked to enhanced interaction with microbial membranes.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that similar sulfonated fluorinated compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines.

- Cell Line Studies :

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Disruption of cellular membranes due to its amphiphilic nature.

- Induction of oxidative stress leading to apoptosis in targeted cells.

Biocompatibility

Biocompatibility studies are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits cytotoxicity against cancer cells, it shows lower toxicity towards normal human fibroblast cells at similar concentrations .

Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.